![molecular formula C13H13N3O B2964188 N-[3-(aminomethyl)phenyl]pyridine-4-carboxamide CAS No. 926250-14-8](/img/structure/B2964188.png)

N-[3-(aminomethyl)phenyl]pyridine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

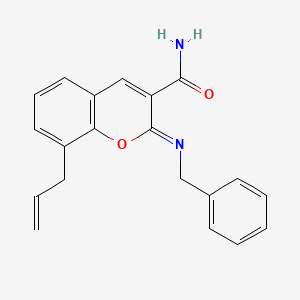

“N-[3-(aminomethyl)phenyl]pyridine-4-carboxamide” is a chemical compound . It is a structural motif found in numerous bioactive molecules . The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed . This methodology has shown robustness, as evidenced by the synthesis of ninety-three 5-aminoaryl pyridines and thirty-three 5-phenol pyridines .

Molecular Structure Analysis

The molecular structure of “N-[3-(aminomethyl)phenyl]pyridine-4-carboxamide” is characterized by a six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . The InChI code for the compound is 1S/C13H13N3O.2ClH/c14-8-10-3-1-5-12 (7-10)16-13 (17)11-4-2-6-15-9-11;;/h1-7,9H,8,14H2, (H,16,17);2*1H .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-[3-(aminomethyl)phenyl]pyridine-4-carboxamide” include a ring cleavage methodology reaction . This involves the remodeling of 3-formyl (aza)indoles/benzofurans .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Selective Inhibition of Kinase Superfamily : A study identified substituted carboxamides as potent and selective inhibitors of the Met kinase superfamily. These compounds demonstrated significant tumor stasis in vivo and have advanced into phase I clinical trials, indicating their potential as cancer therapeutics (Schroeder et al., 2009).

Histone Deacetylase Inhibition : Another compound, MGCD0103, was found to be a selective inhibitor of histone deacetylases (HDACs), showing promise in blocking cancer cell proliferation and inducing apoptosis, highlighting its potential as an anticancer drug (Zhou et al., 2008).

Material Science Applications

- Polymer Synthesis : Research into the synthesis of aromatic polyamides and polyimides based on specific carboxamide derivatives has demonstrated their potential for creating materials with excellent thermal stability and solubility properties, useful for a variety of technological applications (Yang & Lin, 1995).

Chemical Synthesis and Catalysis

Crystal Engineering : Carboxamide-pyridine N-oxide has been explored as a heterosynthon for crystal engineering, including the synthesis of pharmaceutical cocrystals, demonstrating its utility in designing new molecular architectures (Reddy et al., 2006).

Selective Detection of Iron : Pyridine-2,6-dicarboxamide-based probes have been developed for the selective detection of iron, showcasing the application of carboxamide derivatives in analytical chemistry and sensor development (Kumar et al., 2015).

Eigenschaften

IUPAC Name |

N-[3-(aminomethyl)phenyl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c14-9-10-2-1-3-12(8-10)16-13(17)11-4-6-15-7-5-11/h1-8H,9,14H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDQKSHMCSXATDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CC=NC=C2)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)-1-phenylpyrrolidin-2-one](/img/structure/B2964106.png)

![Tert-butyl 1-[(1,3-thiazol-2-ylmethyl)amino]-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2964107.png)

![5-[4-(Diethylamino)phenyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2964114.png)

![2-Chloro-5-((2,5-difluorobenzyl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2964118.png)

![2,4,5-trimethyl-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2964120.png)

![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide](/img/structure/B2964121.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide](/img/structure/B2964122.png)

![4-bromo-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2964125.png)

![6-Benzyloxycarbonyl-1-(tert-butoxycarbonyl) amino-6-azaspiro[2.5]octane](/img/structure/B2964126.png)

![4-Hydrazinyl-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2964127.png)

![3-(3,4-dimethylphenyl)-5-(4-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2964128.png)